N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2OS/c20-19(21,22)13-6-3-5-12(10-13)17(25)24-18-23-16-14-7-2-1-4-11(14)8-9-15(16)26-18/h1-7,10H,8-9H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHFWLJUDBNRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthothiazole Ring: This step involves the cyclization of appropriate precursors to form the naphthothiazole ring. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Benzamide: The final step involves the coupling of the naphthothiazole intermediate with a benzamide derivative under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring or the naphthothiazole ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave-assisted synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of dihydronaphthothiazole derivatives with variable amide substituents. Below is a detailed comparison with structurally related analogs, focusing on molecular features, physicochemical properties, and spectral characteristics.
Structural and Functional Group Variations
- Target Compound: Features a benzamide group with a trifluoromethyl (-CF₃) substituent at the 3-position.
- Acetamide Analog (CAS 557782-81-7) : Substitutes benzamide with an acetamide chain bearing 3,4-dimethoxyphenyl groups. Methoxy (-OCH₃) substituents increase polarity and hydrogen-bonding capacity, which may alter solubility and pharmacokinetics .
- Propanamide Sulfonyl Analog : Incorporates a sulfonyl group (-SO₂) on the propanamide chain, introducing strong electron-withdrawing and polar characteristics. Sulfonyl groups often enhance binding specificity to charged or polar enzyme active sites .
Spectral and Physicochemical Properties
- Trifluoromethyl vs. Methoxy Groups : The -CF₃ group in the target compound contributes to distinct C-F IR stretches (~1100–1200 cm⁻¹) and downfield ¹³C-NMR signals, whereas methoxy groups in the acetamide analog exhibit characteristic C-H stretches (~2830–2960 cm⁻¹) .
- Amide Chain Length : The benzamide group (target) vs. acetamide/propanamide chains (analogs) influence molecular flexibility and electronic distribution, impacting interactions with biological targets.
Pharmacological Implications
- Lipophilicity : The -CF₃ group in the target compound likely enhances lipophilicity (clogP ~3.5–4.0) compared to the more polar acetamide analog (clogP ~2.8–3.2). This could improve blood-brain barrier penetration or cellular uptake .
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic compound belonging to the class of naphthothiazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 385.42 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that naphthothiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Key Findings:
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Mechanism: Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.
- IC50 Values: The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate potency against cancer cells.
Antimicrobial Activity
Naphthothiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies suggest that these compounds possess significant activity against several bacterial strains.
Study Overview:
- Bacterial Strains: Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Results: Minimum inhibitory concentrations (MICs) were determined, with values ranging from 5 to 20 µg/mL for sensitive strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. The SAR analysis indicates that modifications in the benzamide moiety can significantly enhance its biological efficacy.
| Modification | Biological Activity | Observations |
|---|---|---|
| Trifluoromethyl Group | Increased lipophilicity | Enhances membrane permeability |
| Aromatic Substituents | Varies potency | Electron-withdrawing groups increase activity |
| Alkyl Chain Length | Optimal length enhances binding affinity | Too long or too short decreases efficacy |
Case Studies
-
Case Study on Anticancer Efficacy:
A recent study evaluated a series of naphthothiazole derivatives in xenograft models. Treatment with this compound resulted in a significant reduction in tumor size compared to controls, suggesting its potential as a lead compound in cancer therapy. -
Case Study on Antimicrobial Properties:
A comparative analysis of various naphthothiazole derivatives showed that those with trifluoromethyl substitutions exhibited enhanced antimicrobial activity against resistant strains of bacteria, highlighting their potential as novel antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
